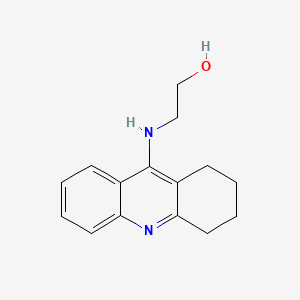
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.322 . It is a derivative of tetrahydroacridine .
Synthesis Analysis
The synthesis of tetrahydroacridine derivatives has been studied extensively . The starting material, acridine hydrazide, can be prepared through the interaction between cyclohexanone and anthranilic acid, then chlorination of the product, then condensation of the last compound with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Alzheimer’s Disease Treatment
Tacrine, a derivative of 1,2,3,4-tetrahydroacridin-9-ylaminoethanol, was the first medication to be clinically approved for the treatment of Alzheimer’s disease . This neurodegenerative condition is primarily brought on by insufficient cholinergic neurotransmitter production .
Multitarget Agents for Alzheimer’s Disease
A series of new hybrids were designed and synthesized by the hybridization of tacrine with pyrimidone compound using the cysteamine or cystamine group as the connector . These compounds exhibited moderate to good inhibitory activities against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . This work explored the structure–activity relationships of novel tetrahydroacridin hybrids with sulfur-inserted linkers, providing a reference for the further research and development of new multitarget anti-AD drugs .
Antimalarial Activity
Different quantitative structure-activity relationship (QSAR) models have been developed using a series of 73 1,2,3,4-tetrahydroacridin-9 (10H)-one (THA) analogs with well-defined antimalarial activity . This provides detailed insight into the main structural fragments that impart antimalarial activity to these molecules .
Antimalarial Activities and Physical Properties
The QSAR rationales from multilateral approaches for the antimalarial activities (against W2 and TM90-C2B strains of Plasmodium falciparum) and physical properties (aqueous solubility, permeability and logD) of 1,2,3,4-tetrahydroacridin-9 (10H)-one (THA) derivatives have been reported .
Anti-bacterial Agents
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including bacterial and protozoal infections . Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature . These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today .
Cancer Treatment
Acridine derivatives function in cancer treatment . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine . It is critical to investigate how acridine derivatives function in cancer treatment . Continued development of effective approaches for finding and optimising acridine derivatives for localizing at disease sites is required .
Mechanism of Action
Target of Action
The primary targets of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . These enzymes play crucial roles in the progression of Alzheimer’s disease . AChE is involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning functions, while GSK-3 β is implicated in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease .
Mode of Action
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol interacts with its targets by inhibiting their activities. It exhibits potent dual inhibition against AChE and GSK-3 β . Molecular docking and enzymatic kinetic studies revealed that this compound could occupy both the catalytic anionic site and the peripheral anionic site of AChE .
Biochemical Pathways
By inhibiting AChE, 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of GSK-3 β can prevent the hyperphosphorylation of tau protein, thereby reducing the formation of neurofibrillary tangles .
Result of Action
The molecular and cellular effects of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol’s action include enhanced cholinergic transmission due to increased acetylcholine levels and reduced formation of neurofibrillary tangles due to decreased tau hyperphosphorylation . These effects could potentially alleviate the cognitive symptoms of Alzheimer’s disease .
properties
IUPAC Name |
2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1,3,5,7,18H,2,4,6,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBFRYOMWBQZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


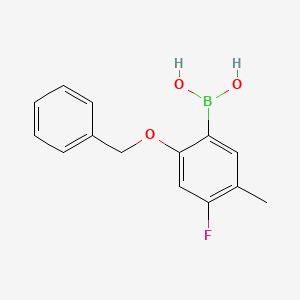
![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)
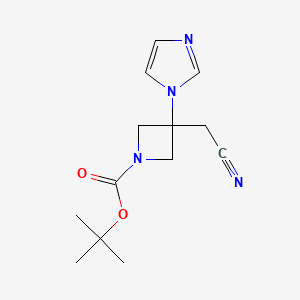
![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)
![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)
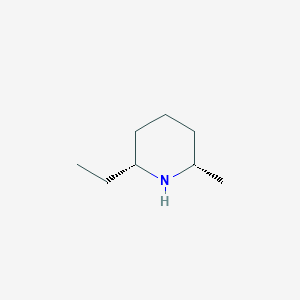
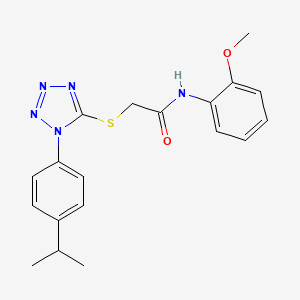
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)
![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)


